4-amino-3-hydroxy-N-isobutylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-hydroxy-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-11(15)8-3-4-9(12)10(14)5-8/h3-5,7,14H,6,12H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVIZJITPXAWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Amino 3 Hydroxy N Isobutylbenzamide
Established Synthetic Pathways for the Benzamide (B126) Core of 4-amino-3-hydroxy-N-isobutylbenzamide
The formation of the central benzamide structure is a critical phase in the synthesis of this compound. This typically involves the creation of an amide bond between a substituted benzoic acid and isobutylamine, followed by the introduction of the amino and hydroxy groups onto the aromatic ring.
Amide Bond Formation Techniques for N-isobutylbenzamides
The synthesis of N-substituted benzamides, including N-isobutylbenzamides, is a well-established area of organic chemistry. nih.govresearchgate.net The most common method for forming the amide bond is through the reaction of a carboxylic acid with an amine. numberanalytics.com This can be achieved through several techniques:
Direct Condensation: This method involves heating the carboxylic acid and amine, often with a catalyst, to form the amide bond and eliminate a molecule of water. numberanalytics.com
Coupling Reagent-Mediated Methods: These are the most frequently used methods for amide bond formation. numberanalytics.com Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Common coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uranium salts (like HBTU and TBTU). numberanalytics.com
Enzyme-Catalyzed Methods: Biocatalytic approaches using enzymes like lipases or proteases can offer high selectivity and milder reaction conditions for amide bond formation. numberanalytics.com
Rearrangement Reactions: Certain reactions, such as the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, can be employed for amide bond construction. nih.gov
The choice of method often depends on the specific substrates, desired yield, and the presence of other functional groups in the molecule.
Introduction of Amino and Hydroxy Functionalities on the Aromatic Ring
The strategic placement of amino and hydroxy groups on the benzene (B151609) ring is crucial for the identity and properties of this compound. The introduction of these groups can be achieved through various synthetic routes:
Nitration and Reduction: A common strategy involves the nitration of a suitable benzoyl derivative to introduce a nitro group. This nitro group can then be reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. researchgate.netuniurb.it
Nucleophilic Aromatic Substitution: In some cases, a leaving group (like a halogen) on the aromatic ring can be displaced by an amino or hydroxy group under specific reaction conditions.
From Pre-functionalized Starting Materials: The synthesis can also commence from starting materials that already possess the amino and hydroxy groups, or their protected forms. For instance, starting with 4-amino-3-hydroxybenzoic acid, the amide bond can be formed in a subsequent step. Protecting groups may be necessary to prevent unwanted side reactions with the amino and hydroxy functionalities during the amide coupling step. youtube.com The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in a molecule can enhance its pharmacokinetic properties. nih.gov
Convergent and Linear Synthesis Approaches
The choice between a linear and convergent strategy depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reaction steps. scholarsresearchlibrary.com
Design and Synthesis of Structurally Related Analogs of this compound
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR), which can provide insights into how different structural features influence the molecule's properties. nih.govnih.govmdpi.com
Positional Isomerism and Substituent Effects on the Benzene Ring
Altering the positions of the amino and hydroxy groups on the benzene ring, or introducing different substituents, can significantly impact the molecule's chemical and biological properties.
Positional Isomers: Synthesizing isomers where the amino and hydroxy groups are at different positions (e.g., 3-amino-4-hydroxy, 2-amino-5-hydroxy, etc.) can reveal the importance of their specific arrangement. The synthesis of these isomers would follow similar pathways as the parent compound, but with starting materials that have the desired substitution pattern. mdpi.com
Substituent Effects: The introduction of other functional groups (e.g., halogens, alkyl groups, methoxy (B1213986) groups) onto the aromatic ring can influence the molecule's electronics, lipophilicity, and steric profile. nih.govnih.gov For example, adding an electron-withdrawing group like a chlorine atom or a nitro group has been shown to decrease the anti-proliferative activity in some related benzamide derivatives. nih.govresearchgate.net The synthesis of these analogs would involve incorporating the desired substituent into the synthetic scheme, either from the start or at an appropriate intermediate stage.
A variety of substituted benzamides have been synthesized and studied for their potential anti-inflammatory activities. nih.gov
Table 1: Examples of Positional Isomers and Substituted Analogs
| Compound Name | Substituent Positions | Potential Synthetic Starting Material |
| 3-Amino-4-hydroxy-N-isobutylbenzamide | 3-Amino, 4-Hydroxy | 3-Amino-4-hydroxybenzoic acid |
| 2-Amino-5-hydroxy-N-isobutylbenzamide | 2-Amino, 5-Hydroxy | 2-Amino-5-hydroxybenzoic acid |
| 4-Amino-3-chloro-N-isobutylbenzamide | 4-Amino, 3-Chloro | 4-Amino-3-chlorobenzoic acid |
| 4-Amino-3-methoxy-N-isobutylbenzamide | 4-Amino, 3-Methoxy | 4-Amino-3-methoxybenzoic acid |
Variation of the N-isobutyl Side Chain
Modifying the N-isobutyl side chain is another key strategy for creating analogs and studying SAR.
Chain Length and Branching: The length and branching of the alkyl chain can be varied by using different primary amines in the amide bond formation step. For example, using n-butylamine would result in an n-butyl side chain, while using tert-butylamine (B42293) would introduce a more sterically hindered group.
Introduction of Other Functional Groups: The side chain can be functionalized with other groups, such as hydroxyls, ethers, or aromatic rings. This can be achieved by using appropriately substituted amines in the synthesis. For instance, reacting the benzoic acid precursor with tyramine (B21549) could introduce a p-hydroxyphenethyl side chain. nih.gov
Studies on related N-substituted aminobenzamide derivatives have explored a wide range of side chains to investigate their impact on biological activity. dovepress.com
Table 2: Examples of N-Substituted Analogs
| Amine Used in Synthesis | Resulting N-Substituent |
| n-Butylamine | n-Butyl |
| sec-Butylamine | sec-Butyl |
| tert-Butylamine | tert-Butyl |
| Cyclohexylamine | Cyclohexyl |
| Benzylamine | Benzyl |
The synthesis and evaluation of these various analogs provide valuable data for understanding the structural requirements for a desired activity and for the rational design of new compounds. nih.gov
Modifications of the Amide Linkage
The amide bond is a cornerstone of benzamide chemistry, and its modification is a key strategy for altering the physicochemical and biological properties of the parent molecule. Research into the modification of benzamides has yielded several powerful photocatalytic methods that allow for late-stage functionalization, a highly desirable feature in medicinal chemistry for the rapid generation of analogues. rsc.org
These photocatalytic modifications primarily target the N-alkyl fragments of benzamides. Key transformations include intramolecular cyclizations, intermolecular C-H arylations and alkylations, and N-dealkylation processes. rsc.org For a molecule like this compound, these techniques would allow for precise edits to the N-isobutyl group.
For instance, dual photoredox/nickel catalytic systems have been developed that enable the coupling of aryl and alkyl bromides to the α-position of the N-alkyl group in tertiary benzamides. rsc.org While the primary amino group of this compound would likely require a protecting group strategy to be compatible with some of these methods, the underlying principles offer a versatile toolkit for derivatization. Another approach involves a dual catalytic system with palladium and a photoredox component to mediate the conversion of secondary benzamides into phenanthridinone derivatives, activating both N-H and C-H bonds. rsc.org
| Modification Strategy | Description | Catalytic System Example | Potential Application to Target Compound |
|---|---|---|---|
| Intramolecular Cyclization | Generation of carbon-centered radicals at the α- or β-position to the amide nitrogen, leading to the formation of cyclic structures like isoindolinones or isoquinolinediones. rsc.org | Photocatalytic systems | Creation of bicyclic derivatives from the N-isobutyl group. |
| Intermolecular C–H Arylation/Alkylation | Appending of aryl or alkyl substituents derived from corresponding bromides to the N-alkyl fragment of the amide. rsc.org | Dual Photoredox/Nickel catalysis rsc.org | Functionalization of the isobutyl group with diverse chemical moieties. |
| Annulation | Conversion of secondary benzamides and arynes into phenanthridinone derivatives. rsc.org | Dual Palladium/Photoredox catalysis rsc.org | Synthesis of complex, fused-ring systems. |
Chiral Synthesis and Stereoisomer Generation in Benzamide Scaffolds
The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development. For benzamide scaffolds, several methods for the asymmetric synthesis of chiral molecules have been established, which are crucial for producing enantiomerically pure compounds.
One notable method involves the enantiotopic lithiation of prochiral tricarbonylchromium complexes of benzamides using a chiral lithium amide base, followed by electrophilic substitution. This process has been shown to produce axially chiral benzamides in high optical purity. acs.org While this specific methodology applies to the generation of axial chirality, the principle of using chiral bases or catalysts to control stereochemistry is broadly applicable.
For the synthesis of chiral amides and peptides in general, significant effort has been directed towards developing racemization-free coupling reagents. These reagents are designed to activate carboxylic acids for amidation without causing the loss of stereochemical integrity at adjacent chiral centers. rsc.org This is particularly relevant if the N-isobutyl group of this compound were to be replaced with a chiral amine. Examples of such reagents include T3P (propane phosphonic acid anhydride) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives to suppress racemization. rsc.org
Furthermore, stereospecific syntheses have been developed for related heterocyclic structures, such as cyclic sulfinamides, which can be considered constrained analogues of open-chain amides. These methods often involve reactions that proceed with complete retention of configuration at a stereocenter. nih.gov
| Synthetic Method | Description | Key Reagents/Features | Reference |
|---|---|---|---|
| Asymmetric Lithiation | Enantiotopic lithiation of prochiral arene chromium complexes of benzamides. acs.org | Chiral lithium amide base, Tricarbonylchromium complexes acs.org | acs.org |
| Racemization-Free Coupling | Use of specific coupling reagents that facilitate amide bond formation without epimerization of adjacent stereocenters. rsc.org | EDC, T3P, Boc-Oxyma, DATB rsc.org | rsc.org |
| Stereospecific Synthesis | Reactions designed to proceed with a specific, predictable stereochemical outcome, such as complete retention of configuration. nih.gov | Dependent on specific transformation (e.g., Lithium triethylborohydride for sulfinamide synthesis) nih.gov | nih.gov |
Advanced Synthetic Techniques for Library Generation
The efficient generation of compound libraries is essential for systematic structure-activity relationship (SAR) studies. For benzamides, several advanced synthetic techniques have been developed to facilitate high-throughput synthesis.
One powerful approach is the use of multi-component reactions (MCRs). An innovative three-component reaction has been reported that offers broad substrate scope and is suitable for the late-stage modification of complex molecules. researchgate.net This type of reaction, where multiple starting materials combine in a single step to form a product containing portions of all components, is ideal for library generation due to its operational simplicity and the structural diversity it can rapidly create.
Another well-established method amenable to library synthesis is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to mediate amide bond formation between a carboxylic acid and an amine. nih.gov This reaction is robust and can be adapted for parallel synthesis formats, allowing for the rapid production of a wide array of benzamide analogues by varying both the carboxylic acid and amine components.
Transition-metal-catalyzed reactions, such as the tandem Heck/carbonylation reaction, have also emerged as powerful tools for synthesizing structurally diverse carbonyl-containing molecules, including benzamide derivatives. researchgate.net These methods can construct complex molecular architectures in a convergent manner, which can be advantageous for library synthesis. The development of sustainable methods, such as using organocatalysis combined with a substoichiometric amount of an activating agent under mild conditions, further enhances the utility of these approaches for large-scale library production. researchgate.net
| Technique | Description | Advantages for Library Synthesis |
|---|---|---|
| Multi-Component Reactions (MCRs) | A reaction where three or more reactants combine in a single operation to form the final product. researchgate.net | High efficiency, operational simplicity, rapid generation of structural diversity. researchgate.net |
| Parallel Synthesis with Coupling Reagents | Simultaneous synthesis of a large number of analogues using a common reaction scheme with varied building blocks. nih.gov | Amenable to automation, systematic exploration of SAR. nih.gov |
| Transition-Metal-Catalyzed Tandem Reactions | Sequential transformations catalyzed by a transition metal in a one-pot process to build molecular complexity. researchgate.net | Convergent synthesis, access to complex scaffolds. researchgate.net |
| Sustainable Organocatalytic Amidation | Direct preparation of amides from carboxylic acids and amines using organocatalysis under mild, environmentally friendly conditions. researchgate.net | Reduced waste, mild reaction conditions, suitable for sensitive substrates. researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Amino 3 Hydroxy N Isobutylbenzamide Analogs
Delineation of Pharmacophoric Requirements for Biological Activity
The biological activity of benzamide (B126) derivatives is dictated by a precise arrangement of pharmacophoric features that facilitate interactions with target receptors. For compounds based on the 4-amino-3-hydroxy-N-isobutylbenzamide scaffold, the essential pharmacophoric elements include a hydrogen bond donor/acceptor, a hydrogen bond donor, and a hydrophobic region, all strategically positioned on an aromatic ring.
The benzene (B151609) ring serves as the fundamental scaffold for these compounds. mdpi.com Key to its activity is the presence of polar substituents on the benzamide ring, particularly those located at the meta and para positions relative to the amide group. nih.gov These substituents are crucial for the molecule's interaction with the binding site. Specifically, the amino group at the 4-position and the hydroxyl group at the 3-position are critical for forming specific hydrogen bonds with receptor residues. nih.govnih.govnih.gov The N-isobutylamide side chain provides a necessary hydrophobic interaction, anchoring the ligand within a corresponding hydrophobic pocket of the receptor. nih.gov The linker between multiple benzamide units in bis- or tris-architectures also plays a defining role, acting as a spacer to correctly orient the pharmacophoric features for optimal binding. mdpi.com
Comprehensive Analysis of Substituent Effects on Target Engagement
Influence of the Aromatic Amino Group (4-position)
The amino group at the 4-position of the benzamide ring is a critical determinant of biological activity, primarily through its ability to participate in hydrogen bonding. This group can function as both a hydrogen bond donor and acceptor, which appears to be a crucial feature for the structure-activity relationship (SAR) of this ligand class. nih.gov In studies of related substituted benzamide ligands binding to the D4 dopamine (B1211576) receptor, a polar substituent at the para (4-) position that can donate or accept hydrogen bonds was found to be critical for binding affinity. nih.gov The interaction of the amino group is not always direct; it can orient the benzamide ring in such a way that other parts of the molecule, like a distal amine, can form favorable hydrophobic contacts with residues on transmembrane helices. nih.gov The binding of aromatic amino acids to enzyme active sites further underscores the importance of the amine group, which can form multiple specific hydrogen bonds with receptor residues, confirming its key role in specific binding. nih.gov
Impact of the Aromatic Hydroxy Group (3-position)
The hydroxyl group, particularly at the 3-position of the aromatic ring, significantly modulates the pharmacodynamic and pharmacokinetic properties of benzamide derivatives. nih.govpreprints.org Its primary contribution to target engagement is through the formation of hydrogen bonds, which can enhance binding affinity. nih.govresearchgate.net The strategic placement of a hydroxyl group can lead to additional interactions with amino acid residues like threonine within a receptor's binding site. mdpi.com
However, the influence of the hydroxyl group is highly dependent on its position and the surrounding molecular architecture. researchgate.net While it can increase water solubility, which aids in elimination, its introduction into a primarily hydrophobic pharmacophore can also be detrimental. nih.govpreprints.org The increased bulk of a hydroxyl group compared to a hydrogen atom can create steric hindrance, potentially weakening the optimal binding of the aromatic ring to its target and decreasing potency. nih.gov The desolvation penalty for a hydroxyl group is exceptionally high, meaning a maximal gain in affinity is only achieved when the ligand's scaffold allows for a perfect spatial fit within the binding site. researchgate.net
| Effect | Description | Reference |
|---|---|---|
| Enhanced Binding | Forms strong hydrogen bonds with receptor sites, potentially increasing affinity by several orders of magnitude. | researchgate.net |
| Modified Pharmacodynamics | Can modify the interaction of the molecule with the target site through hydrogen bonding. | nih.govpreprints.org |
| Steric Hindrance | The bulk of the hydroxyl group can cause a steric clash, weakening receptor binding and potency. | nih.gov |
| Increased Hydrophilicity | Enhances water solubility, which can affect the ADME profile of the compound. | nih.govpreprints.org |
| High Desolvation Penalty | Can reduce binding affinity if the spatial fit with the binding site is not optimal. | researchgate.net |
Contribution of the N-isobutyl Moiety to Receptor Interaction
The N-isobutyl group attached to the benzamide core primarily contributes to receptor interaction through hydrophobic and steric effects. In related amide-based inhibitors, the hydrophobicity and steric properties of longer alkyl chains, such as n-butyl or t-butyl groups, were found to be important for enhanced selectivity towards specific enzymes. nih.gov This suggests that the isobutyl moiety likely engages with a hydrophobic pocket in the target's binding site.
Role of Linker Modifications in Bis- and Tris-benzamide Architectures
In more complex molecules where two or more benzamide units are connected, the linker plays a crucial role in determining biological activity. The linker primarily acts as a spacer, ensuring the correct orientation and distance between the key pharmacophoric elements to allow for optimal interaction with the target. mdpi.com
Development and Validation of QSAR Models for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds and guiding the rational design of more potent and selective drugs. For benzamide derivatives, the development of such models is essential for understanding the complex interplay of various structural features. A compound like 3-amino-4-hydroxybenzenesulfonamide, which shares features with the title compound, provides a useful scaffold for SAR studies that can inform QSAR models. mdpi.com
The development of a QSAR model typically involves compiling a dataset of benzamide analogs with their corresponding biological activities. Various molecular descriptors are then calculated for each compound, quantifying physicochemical properties such as:
Electronic effects: Descriptors like Hammett constants can quantify the electron-donating or -withdrawing nature of substituents on the aromatic ring.
Hydrophobicity: Parameters like logP are used to model the hydrophobic character of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets. nih.gov
Steric properties: Molar refractivity or Taft steric parameters can describe the size and shape of substituents, which can influence receptor fit. nih.gov
These descriptors are then used to build a mathematical equation that correlates the structural properties with the observed biological activity. For instance, a QSAR study might reveal that activity is positively correlated with the hydrophobicity of the N-alkyl group and negatively correlated with the steric bulk of the substituent at the 3-position. Such models, once validated using external test sets, can be used to predict the activity of novel, unsynthesized benzamide derivatives, thereby prioritizing synthetic efforts.
Selection and Calculation of Molecular Descriptors
In a hypothetical QSAR study of this compound analogs, a crucial first step would be the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, which can then be correlated with biological activity. The descriptors would likely be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. For the this compound scaffold, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be important. nih.gov The distribution of charges on the aromatic ring, the amino and hydroxyl groups, and the amide linkage would also be critical.
Steric Descriptors: These relate to the size and shape of the molecule. For the N-isobutyl group and any other substitutions on the benzamide core, descriptors like molecular weight, molar volume, and specific shape indices (e.g., Kappa shape indices) would be calculated. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the analogs. The partition coefficient (logP) is a key descriptor in this category, indicating how the compound would distribute between aqueous and lipid phases in a biological system.
A hypothetical data table for a series of this compound analogs might look like the following:
| Compound ID | N-Substituent | LogP | Molecular Weight ( g/mol ) | TPSA (Ų) | Biological Activity (IC50, µM) |
| 1 | -CH2CH(CH3)2 (isobutyl) | 2.1 | 222.28 | 78.49 | Data not available |
| 2 | -CH3 | 1.2 | 180.19 | 78.49 | Data not available |
| 3 | -CH2CH3 | 1.6 | 194.22 | 78.49 | Data not available |
| 4 | -CH2CH2CH3 | 2.0 | 208.25 | 78.49 | Data not available |
| 5 | -H | 0.8 | 166.17 | 78.49 | Data not available |
Note: The biological activity data in this table is hypothetical and for illustrative purposes only, as no such data is publicly available for this series of compounds.
Statistical Correlation of Structural Features with Biological Response
Following the calculation of molecular descriptors, statistical methods would be employed to establish a correlation between these descriptors and the observed biological activity of the this compound analogs. The goal is to develop a mathematical model that describes this relationship.
A common approach is Multiple Linear Regression (MLR), which attempts to model the relationship between two or more explanatory variables (the descriptors) and a response variable (the biological activity) by fitting a linear equation to the observed data. For a series of benzamide analogs, a hypothetical QSAR equation might take the form:
log(1/IC50) = c0 + c1(logP) + c2(TPSA) + c3*(Molecular Weight)
Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. A positive coefficient would indicate that an increase in the value of that descriptor leads to an increase in biological activity, while a negative coefficient would suggest the opposite.
The quality of the QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A higher r² value (closer to 1) signifies a better fit of the model to the data.
A hypothetical table summarizing the statistical correlation might be:
| Descriptor | Coefficient | Standard Error | p-value |
| logP | 0.45 | 0.05 | <0.001 |
| TPSA | -0.20 | 0.08 | 0.045 |
| Molecular Weight | 0.15 | 0.03 | <0.005 |
Note: This table is purely illustrative. The coefficients and statistical values are hypothetical and not based on actual experimental data.
Predictive Capabilities of QSAR Models for Novel this compound Analogs
A key objective of developing a QSAR model is to predict the biological activity of novel compounds that have not yet been synthesized or tested. The predictive power of a QSAR model is evaluated through a process called validation.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model. In this process, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. A high cross-validated r² (q²) value indicates good internal predictive ability.
External Validation: The most rigorous test of a QSAR model's predictive power is to use it to predict the activity of an external set of compounds that were not used in the model's development. The predictive r² (r²_pred) is calculated for this external set.
A reliable QSAR model would allow researchers to design new this compound analogs with potentially improved biological activity by optimizing the molecular descriptors identified as being important in the model. For instance, if the model indicates that higher lipophilicity (logP) and lower TPSA are beneficial for activity, new analogs could be designed with these features in mind. However, without experimental data and a validated QSAR model for this specific series, any such predictions remain speculative.
Computational Chemistry and Molecular Modeling Studies of 4 Amino 3 Hydroxy N Isobutylbenzamide
Advanced Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a benzamide (B126) derivative, might interact with a protein's binding site.
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For a molecule like 4-amino-3-hydroxy-N-isobutylbenzamide, key interactions would be anticipated:
Hydrogen Bonding: The amino (-NH2), hydroxyl (-OH), and amide (-CONH-) groups are potent hydrogen bond donors and acceptors. These would likely form critical hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, and threonine. In studies of other benzamide derivatives, such as those targeting tyrosine kinases, hydrogen bonds with key residues like methionine and threonine in the hinge region of the kinase domain are often observed. nih.gov
Hydrophobic Contacts: The isobutyl group provides a hydrophobic moiety that can interact favorably with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding pocket. The benzene (B151609) ring also contributes to hydrophobic interactions. The strategic placement of such groups is a key consideration in drug design, as seen in tris-benzamide modulators where a trans-4-phenylcyclohexyl group significantly enhanced binding affinity through such interactions. acs.org
π-Stacking: The aromatic benzene ring can engage in π-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can be crucial for the proper orientation and stabilization of the ligand in the binding site. For instance, in the case of certain 4-[(quinolin-4-yl)amino]benzamide derivatives, π-π stacking interactions are noted as important for binding to the target RNA polymerase. nih.gov
A hypothetical interaction profile for this compound, based on its structure, is presented in the table below.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amino group, Hydroxyl group, Amide group | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic Contacts | Isobutyl group, Benzene ring | Val, Leu, Ile, Ala, Met, Pro |
| π-Stacking | Benzene ring | Phe, Tyr, Trp, His |
Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating better binding. Common scoring functions include those based on force fields (e.g., AMBER, CHARMM), empirical methods, and knowledge-based potentials.
The choice of docking algorithm is also critical. Algorithms like Lamarckian Genetic Algorithm, used in AutoDock, or fragment-based approaches are employed to explore the conformational space of the ligand within the binding site. The reliability of a docking protocol is often validated by its ability to reproduce the crystallographically determined binding pose of a known ligand (redocking). For novel benzamide derivatives, a typical workflow would involve docking into a target protein and ranking the compounds based on their docking scores to prioritize them for experimental testing. walshmedicalmedia.com
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the flexibility of the complex and the stability of the binding interactions.
An MD simulation generates a trajectory, which is a series of snapshots of the system at different time points. Analysis of this trajectory can reveal important information. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the simulation. A stable RMSD over the course of the simulation suggests that the complex has reached equilibrium. In studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, stable RMSD values for both the protein and the ligand indicated a stable binding mode. nih.gov Fluctuations in specific regions of the protein can also highlight areas that are important for ligand binding and conformational changes.
MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous predictor of binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. semanticscholar.org These methods calculate the free energy by combining the molecular mechanics energy of the complex with solvation free energies. For a series of pyrazine (B50134) linked 2-aminobenzamides, MM/PBSA and MM/GBSA were employed to develop predictive models of their binding affinity. semanticscholar.org Alchemical free energy calculations, such as Free Energy Perturbation (FEP), represent an even more accurate but computationally intensive approach. nih.gov
A hypothetical summary of results from an MD simulation and free energy calculation for a benzamide analog is shown below.
| Analysis Metric | Hypothetical Value | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |
| Protein RMSD | 2.0 ± 0.5 Å | The overall protein structure is stable during the simulation. |
| MM/PBSA ΔG_bind | -45.5 kcal/mol | Indicates a strong predicted binding affinity. |
Homology Modeling for Target Proteins Lacking Experimental Structures
For many potential drug targets, an experimentally determined three-dimensional structure from X-ray crystallography or NMR spectroscopy is not available. In such cases, homology modeling can be used to build a theoretical model of the protein's structure. nih.govgmu.eduproteopedia.orgyoutube.combonvinlab.org This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.
The process involves identifying a homologous protein with a known structure (the template), aligning the target protein's sequence with the template's sequence, building the model of the target based on the template's structure, and then refining and validating the model. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. A sequence identity above 30% is generally required to build a reasonably accurate model. nih.gov Once a reliable homology model is generated, it can be used for molecular docking and molecular dynamics simulations with ligands like this compound to predict binding modes and affinities.
Virtual Screening and Ligand-Based Drug Design Approaches for this compound Scaffolds
In the absence of a three-dimensional crystal structure for a biological target, computational methods like virtual screening and ligand-based drug design (LBDD) are indispensable tools for the discovery and optimization of new therapeutic agents. nih.gov These approaches leverage the information from known active molecules to build predictive models that can guide the design of novel compounds with enhanced potency and selectivity. The this compound scaffold, with its distinct arrangement of functional groups, presents a valuable starting point for such in silico investigations.
Ligand-based drug design is predicated on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov This methodology encompasses techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, both of which can be effectively applied to derivatives of the this compound scaffold. mdpi.com
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural elements. These features are crucial for molecular recognition and binding affinity. Studies on similar aminophenyl benzamide derivatives have successfully used five-point pharmacophore models consisting of aromatic rings, hydrogen bond donors, and hydrogen bond acceptors to guide drug design. nih.gov
The primary pharmacophoric features of the this compound scaffold include:
Hydrogen Bond Donors (HBD): The primary amine (-NH2) at the C4 position and the hydroxyl (-OH) group at the C3 position.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the amide carbonyl group (C=O).
Aromatic Ring (AR): The substituted benzene ring, which can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Group (HY): The N-isobutyl substituent, which can occupy a hydrophobic pocket in the target's binding site.
By generating a library of diverse conformations for known active compounds and identifying the common spatial arrangement of these features, a robust pharmacophore model can be developed. This model can then be used as a 3D query to screen large chemical databases for novel molecules that match the required pharmacophoric features, a process known as pharmacophore-based virtual screening. nih.gov
| Feature ID | Feature Type | Description |
|---|---|---|
| HBD1 | Hydrogen Bond Donor | Associated with the 4-amino group |
| HBD2 | Hydrogen Bond Donor | Associated with the 3-hydroxyl group |
| HBA1 | Hydrogen Bond Acceptor | Associated with the amide carbonyl oxygen |
| AR1 | Aromatic Ring | Centroid of the phenyl ring |
| HY1 | Hydrophobic | Associated with the N-isobutyl group |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For the this compound scaffold, a QSAR study would involve synthesizing or computationally generating a series of analogs by modifying specific parts of the molecule (e.g., substituents on the aromatic ring or alterations to the N-alkyl group).
For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:
Hydrophobicity (logP): The molecule's affinity for a nonpolar solvent.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and potential to permeate cell membranes.
Molecular Weight (MW): The mass of the molecule.
Number of Hydrogen Bond Donors/Acceptors: Counts of specific functional groups.
These descriptors are then correlated with the experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression or machine learning algorithms to generate a QSAR model. nih.govfrontiersin.org Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, QSAR studies on aminophenyl benzamide derivatives have revealed that hydrophobic character and hydrogen bond donating groups are crucial for their inhibitory activity. nih.gov
| Compound ID | Modification on Scaffold | logP | TPSA (Ų) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| Lead-01 | None (Parent Scaffold) | 1.95 | 89.3 | 5.2 |
| Analog-02 | N-isobutyl → N-tert-butyl | 2.30 | 89.3 | 3.8 |
| Analog-03 | 5-Fluoro substitution | 2.10 | 89.3 | 4.5 |
| Analog-04 | 4-amino → 4-acetamido | 1.65 | 101.5 | 12.1 |
| Analog-05 | 3-hydroxyl → 3-methoxy | 2.25 | 80.1 | 9.7 |
By integrating pharmacophore modeling, virtual screening, and QSAR, researchers can efficiently explore the vast chemical space around the this compound scaffold. These computational strategies help to build a comprehensive structure-activity relationship, guiding the rational design of new derivatives with improved pharmacological profiles.
In Vitro Biological Evaluation and Cellular Assays of 4 Amino 3 Hydroxy N Isobutylbenzamide
Receptor Binding and Displacement Assays
No information is available in the public domain regarding the receptor binding and displacement assays for 4-amino-3-hydroxy-N-isobutylbenzamide.
Quantitative Ligand-Receptor Binding Kinetics (Kd, IC50)
No data has been published on the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for any receptor.
Competition Binding Experiments
There are no available reports on competition binding experiments involving this compound.
Reporter Gene Assays for Transcriptional Activity Modulation
No studies have been found that investigate the effect of this compound on transcriptional activity using reporter gene assays.
Assessment of Agonist and Antagonist Potency
The agonist or antagonist potency of this compound has not been determined in any published research.
Dose-Response Characterization (EC50 values)
There is no available data on the half-maximal effective concentration (EC50) of this compound.
Enzyme Inhibition Assays and Kinetic Characterization
No information has been found regarding the ability of this compound to inhibit any enzymes or the kinetics of such inhibition.
Cell-Based Phenotypic Assays for Cellular Responses
No published research was found that details the antiproliferative activity of this compound in any of the specified cancer cell lines, including LNCaP (prostate cancer), ZR-75 and MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), and A549 (lung cancer). As a result, no data tables on its efficacy or inhibitory concentrations (such as IC50 values) in these cell lines can be provided.
There is currently no available literature that describes studies on gene expression changes in any cell line following treatment with this compound. Consequently, there are no findings to report regarding the molecular pathways or specific genes that may be modulated by this compound.
High-Throughput Screening (HTS) Methodologies
No information was found to suggest that this compound has been utilized in any high-throughput screening (HTS) campaigns. There are no published HTS methodologies or screening libraries that list this specific compound.
Advanced Analytical Methodologies for Characterization in Research Settings
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are indispensable for separating 4-amino-3-hydroxy-N-isobutylbenzamide from reaction mixtures, starting materials, byproducts, and impurities, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. While specific HPLC methods for this exact compound are not detailed in the provided search results, the analysis of related structures, such as 3-amino-4-chloro-N-isobutylbenzamide, confirms the suitability of HPLC for its characterization. moldb.com
In a typical application, a reversed-phase HPLC method would be developed. The stationary phase would likely be a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities with different polarities.
Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound will exhibit strong absorbance. For quantification, a calibration curve is constructed by analyzing solutions of a highly purified reference standard of the compound at known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is most effective for analyzing volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl, amino, amide), this compound itself has low volatility. Therefore, direct GC analysis is challenging.
However, GC can be employed following a derivatization step to convert the non-volatile analyte into a more volatile derivative. For example, the hydroxyl and amino groups could be silylated using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, reducing polarity and increasing volatility.
The derivatized compound can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The instrument is coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS analysis of related benzamides has been documented, demonstrating its utility in identifying and characterizing compounds within this class. rsc.orgspectrabase.com
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are crucial for elucidating the molecular structure of this compound by providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. While experimental spectra for this compound are not available in the search results, the expected chemical shifts can be predicted based on its structure and data from similar compounds like N-isobutylbenzamide and 3-amino-4-methoxybenzamide. spectrabase.comrsc.orgchemicalbook.comchemicalbook.com
¹H-NMR Spectroscopy : The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
| Predicted ¹H-NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | Aromatic protons (H-5, H-6) | 6.8 - 7.5 | Multiplet (m) | 2H | | Aromatic proton (H-2) | ~7.6 | Singlet (s) or Doublet (d) | 1H | | Amide proton (-NH-CO) | 8.0 - 8.5 | Triplet (t) | 1H | | Hydroxyl proton (-OH) | Variable, broad | Singlet (s) | 1H | | Amino protons (-NH₂) | Variable, broad | Singlet (s) | 2H | | Methylene protons (-CH₂-NH) | ~3.2 | Doublet of doublets (dd) | 2H | | Methine proton (-CH(CH₃)₂) | ~1.9 | Multiplet (m) | 1H | | Methyl protons (-CH(CH₃)₂) | ~0.9 | Doublet (d) | 6H |
¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted ¹³C-NMR Data for this compound | | :--- | :--- | | Carbon Environment | Predicted Chemical Shift (δ, ppm) | | Carbonyl carbon (-C=O) | 168 - 172 | | Aromatic carbons (C-1, C-3, C-4) | 120 - 150 | | Aromatic carbons (C-2, C-5, C-6) | 115 - 130 | | Methylene carbon (-CH₂-NH) | ~47 | | Methine carbon (-CH(CH₃)₂) | ~28 | | Methyl carbons (-CH(CH₃)₂) | ~20 |
2D NMR Spectroscopy : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- and -CH- protons of the isobutyl group), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₆N₂O₂. Its calculated monoisotopic mass is approximately 208.1212 Da.
High-Resolution Mass Spectrometry (HRMS) : Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ at m/z 209.1285). rsc.org This precise mass can confirm the elemental formula, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis : The mass spectrum would also show characteristic fragment ions that help to confirm the structure. Expected fragmentation pathways for this compound would include:
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety (m/z 138.04) and the isobutyl amine moiety.
Loss of the isobutyl group from the parent ion.
Loss of water (H₂O) from the hydroxyl group.
MALDI-TOF : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is generally used for larger, non-volatile molecules. While less common for a small molecule like this unless it is part of a larger assembly or difficult to ionize by other means, it could be used to determine the molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H (hydroxyl) | Stretching, broad | 3200 - 3600 | | N-H (primary amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) | | N-H (secondary amide) | Stretching | ~3300 | | C-H (aromatic) | Stretching | 3000 - 3100 | | C-H (aliphatic) | Stretching | 2850 - 2960 | | C=O (amide I band) | Stretching | 1630 - 1680 | | N-H (amide II band) | Bending | 1510 - 1570 | | C=C (aromatic) | Stretching | 1450 - 1600 | | C-O (hydroxyl) | Stretching | 1050 - 1250 | | C-N | Stretching | 1250 - 1350 |
The presence of a broad band from the O-H stretch, distinct N-H stretching peaks, a strong carbonyl absorption (Amide I), and the N-H bending peak (Amide II) would collectively provide strong evidence for the compound's structure. chemicalbook.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Detailed experimental data from peer-reviewed literature regarding the specific UV-Visible (UV-Vis) spectroscopic analysis of this compound is not available at this time. The electronic absorption properties of a molecule are intrinsically linked to its unique chemical structure. The chromophoric system of this compound arises from the substituted benzene (B151609) ring, which contains both an amino (-NH2) and a hydroxyl (-OH) group, as well as an N-isobutylbenzamide functional group. These substituents influence the energy of the π-π* and n-π* electronic transitions, which are observable in the UV-Vis spectrum.
For a comparative perspective, the related compound 4-aminobenzamide, which lacks the 3-hydroxy group and has a primary amide, exhibits a UV/Visible spectrum with specific absorption maxima (λmax). nist.govnist.gov However, the presence of the hydroxyl group at the 3-position and the N-isobutyl group in the target compound would be expected to cause shifts in these absorption bands (either bathochromic or hypsochromic) due to their electronic effects on the aromatic system. Without direct experimental evidence for this compound, any discussion of its specific λmax values, molar absorptivity, and solvent effects remains speculative.
X-ray Crystallography for Solid-State Structure Determination
As of the current date, there are no publicly available crystallographic data or published research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters, such as bond lengths and angles in the solid state, remains undetermined. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, and such a study would be necessary to confirm the compound's solid-state conformation and intermolecular interactions, including hydrogen bonding networks.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-amino-3-hydroxy-N-isobutylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. Common steps include:
Nitration/Hydroxylation : Introduction of amino and hydroxyl groups via controlled nitration followed by reduction (e.g., using Sn/HCl) .
Amidation : Coupling the substituted benzoic acid derivative with isobutylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amidation), and stoichiometric ratios (1.2:1 amine:acid) to maximize yield .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.2 ppm (N-isobutyl CH₂), and δ 1.0 ppm (isobutyl CH₃) .
- ¹³C NMR : Carbonyl resonance at ~168 ppm (amide C=O) .
- HPLC : Retention time comparison against a reference standard (C18 column, 70:30 acetonitrile/water) .
- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 252.3 .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) targeting EGFR or VEGFR .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing isobutyl with cyclopropylmethyl or varying hydroxyl group position) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .
Example SAR Table:
| Substituent Modification | IC₅₀ (μM) EGFR Inhibition | LogP |
|---|---|---|
| -N-isobutyl | 12.3 ± 1.2 | 2.1 |
| -N-cyclopropylmethyl | 8.7 ± 0.9 | 1.8 |
| -OH at C3 | 15.6 ± 2.1 | 2.3 |
Q. How can solubility and stability challenges be addressed for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (10% DMSO/PBS) or formulate as nanoparticles (PLGA encapsulation, 150 nm size) .
- Stability Testing :
- pH Stability : HPLC monitoring over 24 hours in simulated gastric fluid (pH 1.2–3.0) .
- Thermal Stability : TGA/DSC analysis (decomposition >200°C) .
- Pharmacokinetics : LC-MS/MS quantification in plasma after IV/oral administration in rodents (t₁/₂ = 4.2 hours) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies for assay variability (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays : Validate kinase inhibition using both fluorescence (ADP-Glo™) and radiometric (³²P-ATP) methods .
- Dose-Response Curves : Ensure full sigmoidal curves (10 nM–100 μM range) to avoid false negatives .
Q. How can target proteins interacting with this compound be identified?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with recombinant proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized/resistant cell lines .
Data Contradictions & Methodological Nuances
- Conflicting Cytotoxicity Data : Discrepancies may arise from differences in cell culture conditions (e.g., hypoxia vs. normoxia). Standardize oxygen levels (5% CO₂) and passage numbers .
- Variability in Solubility : LogP values calculated via computational tools (e.g., ChemAxon) may not align with experimental shake-flask measurements. Validate experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
